Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
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Overview
Description
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is a chemical compound that belongs to the class of oleate esters. This compound is characterized by its unique structure, which includes a potassium ion, a carboxylatoethoxy group, and an oleate moiety. It is often used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves the esterification of oleic acid with an appropriate alcohol, followed by the introduction of a potassium ion. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of cosmetics, detergents, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
- Calcium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
- Magnesium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
Uniqueness
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is unique due to its potassium ion, which imparts specific chemical properties such as solubility and reactivity. Compared to its sodium, calcium, and magnesium counterparts, the potassium variant may exhibit different biological activities and industrial applications, making it a valuable compound for various research and commercial purposes.
Properties
CAS No. |
94313-69-6 |
---|---|
Molecular Formula |
C24H41KO6 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
potassium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate |
InChI |
InChI=1S/C24H42O6.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);/q;+1/p-1/b12-11-; |
InChI Key |
YABKNCWCSBZRHX-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[K+] |
Origin of Product |
United States |
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